molecular formula C9H11ClN2O3 B1391704 3-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester CAS No. 1229623-87-3

3-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester

Cat. No. B1391704
M. Wt: 230.65 g/mol
InChI Key: AMJLQPANUOPTCH-UHFFFAOYSA-N
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Description

3-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester, otherwise known as 3-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid methyl ester, is an organic compound that is used in many scientific research applications. It is a white crystalline solid that is soluble in most organic solvents and has a melting point of 102-103°C. 3-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid methyl ester is a versatile compound that has been used in a variety of research applications, including the synthesis of novel compounds, the investigation of biochemical and physiological effects, and the development of new drugs.

Scientific Research Applications

Synthesis and Structural Analysis
The compound, part of the pyrazole derivative family, has been synthesized and its structure studied through various techniques. For instance, Kumarasinghe, Hruby, and Nichol (2009) reported the synthesis of a similar pyrazole derivative, highlighting the challenge of regioisomer identification and the necessity of single-crystal X-ray analysis for unambiguous structure determination. They also noted the formation of a hydrogen-bonded dimer by the propionic acid groups in the solid state, hinting at the compound's complex structural characteristics (Kumarasinghe et al., 2009).

Anticancer Research
Pyrazole derivatives are recognized for a broad range of biological activities. Jose (2017) detailed the synthesis of pyrazalo pyrimidines, compounds structurally similar to biogenic purines, and their significant anticancer properties, surpassing the efficacy of the known anticancer agent paclitaxel. This underscores the potential of these compounds in developing new treatments (Jose, 2017).

Material Science and Corrosion Inhibition
In the field of material science, pyrazole derivatives like 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester have demonstrated effectiveness as corrosion inhibitors for steel in hydrochloric environments. Herrag et al. (2007) revealed that these compounds significantly reduce corrosion rates and their inhibitory action intensifies with increased concentration, showcasing their importance in industrial applications (Herrag et al., 2007).

Agricultural Fungicides
Chen, Li, and Han (2000) prepared a series of pyrazole derivatives as potential fungicides, demonstrating their efficacy against rice sheath blight, a major disease affecting rice crops. This highlights the compound's relevance in agricultural applications, especially in enhancing crop protection (Chen et al., 2000).

properties

IUPAC Name

methyl 3-(4-chloro-1-ethylpyrazol-3-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3/c1-3-12-5-6(10)9(11-12)7(13)4-8(14)15-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJLQPANUOPTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)CC(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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